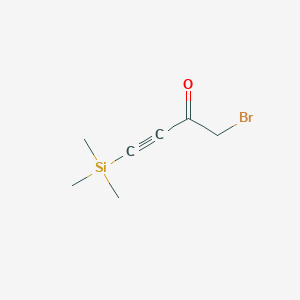

1-Bromo-4-(trimethylsilyl)but-3-yn-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXMRAOWTLDXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433257-41-1 | |

| Record name | 1-bromo-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 1 Bromo 4 Trimethylsilyl but 3 Yn 2 One

Reactivity of the α-Bromo Ketone Functionality

The presence of a bromine atom on the carbon adjacent to the carbonyl group, known as the α-position, confers specific reactivity to this part of the molecule. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon and also influences the acidity of the protons on the same carbon, leading to a variety of possible reactions.

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom bearing the bromine is highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a classic example of a nucleophilic substitution reaction. A wide range of nucleophiles can be employed in this transformation, resulting in the formation of a new carbon-heteroatom or carbon-carbon bond at the α-position.

Common nucleophiles that can react with α-bromo ketones include:

Halide ions: (e.g., I⁻, Cl⁻) leading to halide exchange.

Oxygen nucleophiles: (e.g., hydroxides, alkoxides, carboxylates) to form α-hydroxy ketones, α-alkoxy ketones, or α-acyloxy ketones.

Nitrogen nucleophiles: (e.g., ammonia, primary and secondary amines, azides) to yield α-amino ketones, α-aminoketones, or α-azido ketones.

Sulfur nucleophiles: (e.g., thiols, thiocyanates) to produce α-thio ketones or α-thiocyanato ketones.

Carbon nucleophiles: (e.g., cyanides, enolates, organometallic reagents) for the formation of new C-C bonds.

The facility of these substitution reactions is attributed to the stabilization of the transition state by the adjacent carbonyl group. bham.ac.uk

Table 1: Examples of Nucleophilic Substitution Reactions at the α-Carbon of α-Bromo Ketones

| Nucleophile | Product Type |

|---|---|

| RO⁻ (Alkoxide) | α-Alkoxy ketone |

| RCOO⁻ (Carboxylate) | α-Acyloxy ketone |

| NH₃ (Ammonia) | α-Amino ketone |

| RSH (Thiol) | α-Thio ketone |

| CN⁻ (Cyanide) | α-Cyano ketone |

Reactions Involving Enol or Enolate Intermediates

The presence of the carbonyl group makes the α-protons (if any were present) acidic. In the case of 1-bromo-4-(trimethylsilyl)but-3-yn-2-one, there are no α-protons. However, in related α-bromo ketones with α-protons, treatment with a base can lead to the formation of an enolate intermediate. masterorganicchemistry.comyoutube.com These enolates are powerful nucleophiles and can participate in a variety of reactions, including alkylation, acylation, and condensation reactions. youtube.com

The formation of an enolate from an α-bromo ketone can also lead to rearrangement reactions, such as the Favorskii rearrangement, where treatment with a strong base can lead to a ring-contracted carboxylic acid derivative.

Elimination Reactions for α,β-Unsaturated Systems Formation

When an α-bromo ketone is treated with a non-nucleophilic base, an elimination reaction can occur, leading to the formation of an α,β-unsaturated ketone. masterorganicchemistry.com This reaction, known as dehydrobromination, involves the removal of a proton from the β-carbon and the bromide from the α-carbon. researchgate.net This is a valuable method for introducing a carbon-carbon double bond into a molecule, creating a conjugated system with the carbonyl group. researchgate.net Such α,β-unsaturated systems are important synthetic intermediates, as they can undergo conjugate addition reactions. researchgate.net

Reactivity of the Trimethylsilyl (B98337) Alkyne Moiety

The trimethylsilyl (TMS) group attached to the alkyne serves as a protective group and also influences the reactivity of the triple bond. The C-Si bond is relatively labile under certain conditions, allowing for a range of transformations.

Protodesilylation and Desilylation Reactions

One of the most common reactions of trimethylsilyl alkynes is the removal of the TMS group, a process known as protodesilylation or desilylation. This reaction regenerates the terminal alkyne. Protodesilylation can be achieved under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, or by treatment with a base like potassium carbonate in methanol. gelest.com The driving force for this reaction is the high affinity of fluorine for silicon, forming a strong Si-F bond.

This deprotection strategy is synthetically useful as it allows for the introduction of a terminal alkyne functionality at a desired stage of a synthetic sequence.

Table 2: Common Reagents for Protodesilylation of Trimethylsilyl Alkynes

| Reagent | Conditions |

|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature |

| Potassium fluoride (KF) | Methanol, Room Temperature |

| Potassium carbonate (K₂CO₃) | Methanol, Room Temperature |

Cross-Coupling Reactions Involving the C-Si Bond (e.g., Sonogashira-type, Stille-type)

While the trimethylsilyl group is often removed, it can also participate directly in certain cross-coupling reactions. Although less common than the coupling of terminal alkynes, under specific catalytic conditions, the C-Si bond can be activated for coupling with various partners.

For instance, in Hiyama-type cross-coupling reactions, the C-Si bond of organosilanes can be activated by a fluoride source and coupled with organic halides in the presence of a palladium catalyst. While this is more established for vinyl and aryl silanes, extensions to alkynylsilanes are known.

Furthermore, while traditional Sonogashira couplings involve a terminal alkyne, variations exist where a silylalkyne can be coupled directly, often requiring specific activators. Similarly, in Stille-type couplings, while organostannanes are the typical coupling partners, related silicon-based couplings have been developed. These reactions provide a direct method for the formation of disubstituted alkynes from silyl-protected precursors.

Additions to the Alkyne Triple Bond

The electron-deficient nature of the alkyne in this compound, a consequence of the adjacent carbonyl group, renders it susceptible to various nucleophilic and cycloaddition reactions. This reactivity is central to its utility as a building block in synthetic chemistry.

A primary mode of reaction is the conjugate or Michael addition of nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This process involves the addition of a nucleophile to the β-carbon of the α,β-alkynyl ketone system. A wide array of nucleophiles, including thiols, amines, and stabilized carbanions, can participate in this transformation. The presence of the trimethylsilyl group is generally well-tolerated in such reactions and can influence the stereochemical outcome of the addition. acs.org For instance, the reaction of similar activated alkynes with β-substituents like a trimethylsilyl group has been shown to proceed in high yield. acs.org The general mechanism involves the attack of the nucleophile on the terminal carbon of the alkyne, leading to an enolate intermediate, which is subsequently protonated to yield the final adduct.

Cycloaddition reactions represent another significant class of transformations for this substrate. The alkyne can act as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles, such as azides and nitrile oxides, to construct five-membered heterocyclic rings. mdpi.com Research on the closely related 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has demonstrated its effectiveness as a dipolarophile in reactions with cycloimmonium salts to produce functionalized indolizines. researchgate.net In these reactions, the trimethylsilyl group can direct the regioselectivity of the cycloaddition and can be retained in the product or cleaved during the reaction sequence to yield non-silylated adducts. researchgate.net

| Reaction Type | Reagent Class | Product Type | Reference |

| Michael Addition | Thiols, Amines, Carbanions | β-Substituted α,β-unsaturated ketones | wikipedia.orgacs.org |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides, Nitrile Oxides) | Five-membered heterocycles (e.g., Triazoles, Isoxazoles) | mdpi.com |

| [3+2] Cycloaddition | Cycloimmonium ylides | Functionalized indolizines | researchgate.net |

Reactivity in Stereoselective Transformations

The rigid geometry of the alkyne and the presence of sterically demanding groups like the trimethylsilyl moiety make this compound a valuable substrate in stereoselective synthesis. The addition of reagents across the triple bond can lead to the formation of stereochemically defined vinylsilanes, which are versatile intermediates in organic synthesis.

For example, hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a related symmetrical alkyne, has been shown to produce (E)-1,2,4-trisilylbut-1-en-3-ynes with high stereoselectivity. nih.gov Similarly, cross-coupling reactions of (trimethylsilyl)ethynyl bromide with alkenyldialkylboranes proceed in a regio- and stereoselective manner to yield conjugated 1-trimethylsilyl-3-alken-1-ynes. researchgate.net These examples highlight the ability of the trimethylsilyl group to control the stereochemical course of addition reactions to an adjacent alkyne.

In the context of this compound, nucleophilic additions can be influenced by the steric bulk of the trimethylsilyl group, potentially favoring the formation of one geometric isomer over the other. The resulting vinyl bromide and vinylsilane functionalities in the product offer distinct handles for subsequent stereospecific cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the controlled synthesis of highly substituted, stereodefined olefins.

Interactions and Synergistic Reactivity Between Functional Groups

The simultaneous presence of an α-bromo ketone and a silyl-alkyne within the same molecule gives rise to complex and synergistic reactivity. This allows for the design of intricate transformations where the fate of one functional group is influenced by the other, or where both participate in a concerted or sequential manner.

Chemo- and Regioselectivity in Multi-Functional Transformations

The compound possesses multiple electrophilic sites: the carbonyl carbon, the two carbons of the alkyne, and the carbon bearing the bromine atom (susceptible to SN2 attack). This multiplicity necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemo-selectivity: The choice of nucleophile is crucial. "Hard" nucleophiles, such as organolithium or Grignard reagents, are expected to preferentially attack the "hard" electrophilic carbonyl carbon in a 1,2-addition. youtube.com In contrast, "soft" nucleophiles, like thiolates or stabilized enolates (e.g., malonates), will favor the "soft" β-carbon of the alkyne in a 1,4-conjugate addition (Michael reaction). masterorganicchemistry.comyoutube.com

Regio-selectivity: In cycloaddition reactions, the electronic and steric properties of the substituents dictate the orientation of the dipole addition. In the [3+2] cycloaddition of the related 4-(trimethylsilyl)-3-butyn-2-one, the trimethylsilyl group plays a key role in directing the regiochemical outcome, leading to specific isomers of the resulting heterocyclic products. mdpi.comresearchgate.net The regioselectivity in Diels-Alder reactions of other substituted 1-trimethylsilylbutadienes has also been shown to be controlled by the substituents rather than the trimethylsilyl group itself, demonstrating the subtle interplay of electronic and steric factors. rsc.org

| Nucleophile Type | Favored Reaction | Product Type | Reference |

| Hard (e.g., R-Li) | 1,2-Addition | Propargyl alcohol derivative | youtube.com |

| Soft (e.g., R-S⁻) | 1,4-Conjugate Addition | β-Thio-α,β-unsaturated ketone | masterorganicchemistry.com |

| 1,3-Dipole | [3+2] Cycloaddition | Regioisomeric heterocycles | mdpi.comresearchgate.net |

Cascade and Tandem Reactions Utilizing Both Moieties

The dual functionality of this compound is ideally suited for cascade or tandem reactions, where an initial reaction at one site triggers a subsequent transformation at the other, all in a single pot. datapdf.com This approach allows for the rapid construction of molecular complexity from a relatively simple starting material.

A hypothetical cascade could be initiated by a nucleophilic attack on the alkyne. The resulting enolate intermediate could then undergo an intramolecular SN2 reaction, displacing the bromide to form a cyclic product. For example, reaction with a suitable amine could lead to an initial aza-Michael addition, followed by intramolecular cyclization to furnish substituted pyrrolinone or other nitrogen-containing heterocyclic systems.

While specific examples of cascade reactions starting directly from this compound are not extensively documented, related strategies demonstrate the principle. For instance, one-pot sequences involving the selective protodesilylation of a silyl-enyne followed by a Sonogashira cross-coupling have been reported, showcasing sequential transformations at the alkyne terminus. mdpi.com Furthermore, electrophilic cascade cyclizations initiated by reagents like N-Bromosuccinimide (NBS) are known to generate complex bromo-substituted polycyclic systems, illustrating the potential for the bromo-ketone moiety to participate in complex cyclization sequences. datapdf.com The strategic positioning of the reactive groups in this compound thus provides a platform for the design of novel and efficient tandem reactions to access diverse chemical structures.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Trimethylsilyl but 3 Yn 2 One

Studies on α-Halogenation Mechanisms

The α-halogenation of ketones is a fundamental transformation in organic synthesis. For 1-bromo-4-(trimethylsilyl)but-3-yn-2-one, the pertinent mechanistic study would involve the exchange of the bromine atom or the halogenation of the methylene (B1212753) group. However, the existing literature primarily focuses on the halogenation of enolizable ketones. nih.govlibretexts.orgmasterorganicchemistry.comyoutube.comfiveable.me

The mechanism of acid-catalyzed α-halogenation of ketones proceeds through the formation of an enol intermediate. libretexts.orgmasterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. Subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. This enol then attacks an electrophilic halogen source, such as molecular bromine, to yield the α-halogenated ketone. masterorganicchemistry.com The rate-determining step in this process is typically the formation of the enol. libretexts.org

In the context of this compound, further α-halogenation at the methylene group would likely follow this acid-catalyzed pathway. The presence of the electron-withdrawing bromine atom and the trimethylsilylalkynyl group would influence the rate of enolization and the stability of the enol intermediate.

| Step | Description | Key Intermediates |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Oxonium ion |

| 2 | Deprotonation of the α-carbon to form the enol. | Enol |

| 3 | Nucleophilic attack of the enol on the electrophilic halogen. | Halonium ion-like transition state |

| 4 | Deprotonation to yield the α-halogenated product and regenerate the catalyst. | α-Haloketone |

This is an interactive data table based on the general mechanism of acid-catalyzed α-halogenation of ketones.

Elucidation of Nucleophilic Substitution Pathways

The bromine atom at the α-position to the carbonyl group in this compound is susceptible to nucleophilic substitution. Such reactions are pivotal for introducing a wide range of functional groups. The primary mechanism for nucleophilic substitution at a saturated carbon bearing a halogen, as in this α-bromo ketone, is the SN2 (bimolecular nucleophilic substitution) pathway.

In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral. up.ac.za The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Several factors influence the facility of the SN2 reaction for this compound:

Substrate Structure: The carbon atom undergoing substitution is a secondary carbon, which is amenable to SN2 attack, though less so than a primary carbon.

Leaving Group: Bromide is an excellent leaving group, which facilitates the substitution.

Nucleophile: The strength and concentration of the nucleophile will directly impact the reaction rate.

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions.

It is important to note that under certain conditions, particularly with strong, sterically hindered bases, an elimination reaction (E2) could compete with substitution, leading to the formation of an α,β-unsaturated ketone. fiveable.me

Mechanisms of Alkyne Functionalization and Cycloaddition Reactions

The trimethylsilyl-protected alkyne moiety in this compound is a key functional group for various transformations, including cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgyoutube.com

A study on the related compound, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), demonstrated its effectiveness as a dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to form functionalized indolizines. researchgate.net The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic process, where the 4π-electron system of the 1,3-dipole and the 2π-electron system of the dipolarophile (the alkyne) react in a single step to form the five-membered ring. organic-chemistry.org

The regioselectivity of such cycloadditions is governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa) determines the preferred orientation of addition. The presence of the electron-withdrawing acetyl group and the sterically demanding trimethylsilyl (B98337) group on the alkyne of this compound would significantly influence the regioselectivity of the cycloaddition. In some cases, a mixture of regioisomers may be obtained. researchgate.net

| Reaction Type | Dipole | Dipolarophile | Product |

| [3+2] Cycloaddition | Azide | Alkyne | Triazole |

| [3+2] Cycloaddition | Nitrile Oxide | Alkyne | Isoxazole |

| [3+2] Cycloaddition | Nitrile Imine | Alkyne | Pyrazole |

This is an interactive data table illustrating common 1,3-dipolar cycloaddition reactions with alkynes.

Role of the Trimethylsilyl Group in Reaction Control and Stereoselectivity

The trimethylsilyl (TMS) group plays a crucial role in controlling the reactivity and selectivity of reactions involving this compound. nih.govgelest.com Its influence stems from both steric and electronic effects. nih.govgelest.comwikipedia.org

Steric Effects: The TMS group is sterically bulky. wikipedia.org This steric hindrance can direct the approach of reagents to the less hindered face of the molecule, thereby controlling the stereoselectivity of additions to the alkyne or adjacent carbonyl group. In cycloaddition reactions, the steric bulk of the TMS group can influence the regioselectivity by disfavoring the formation of products where the TMS group is in a sterically congested environment. nih.gov

Electronic Effects: The silicon atom in the TMS group can stabilize a partial positive charge on the adjacent carbon atom (the α-silyl effect), which can influence the regioselectivity of electrophilic additions to the alkyne. nih.gov Conversely, the C-Si bond can also be cleaved under certain conditions, allowing for further functionalization. The TMS group is often used as a protecting group for terminal alkynes, and its removal (protodesilylation) can be achieved under mild conditions to regenerate the terminal alkyne for subsequent reactions. nih.gov

In a Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis, both the steric and electronic effects of the TMS group were found to be key in achieving high selectivity. nih.gov The TMS group can also influence the regioselectivity of reactions such as the decarbonylative cyclization of thioisatin with 1-(trimethylsilyl)prop-1-yne, leading to a single regioisomer. nih.gov

The following table summarizes the key roles of the trimethylsilyl group:

| Influence | Description | Example Reaction |

| Steric Hindrance | Directs incoming reagents to the less hindered face, influencing stereoselectivity and regioselectivity. | Cycloaddition Reactions |

| Electronic Stabilization | Stabilizes adjacent carbocationic character (α-silyl effect), influencing regioselectivity of additions. | Electrophilic addition to alkynes |

| Protecting Group | Protects the terminal alkyne, can be removed under mild conditions for further transformations. | Protodesilylation |

This is an interactive data table summarizing the roles of the trimethylsilyl group.

Spectroscopic Characterization Methods in the Study of 1 Bromo 4 Trimethylsilyl but 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one, NMR analysis of ¹H (proton), ¹³C, and ²⁹Si nuclei provides a complete picture of the carbon skeleton, the attached protons, and the silicon environment.

In ¹H NMR spectroscopy, the electronic environment of each proton determines its chemical shift (δ), measured in parts per million (ppm). The structure of this compound features two distinct sets of hydrogen atoms: those on the brominated methylene (B1212753) group (-CH₂Br) and those on the trimethylsilyl (B98337) (TMS) group (-Si(CH₃)₃).

-Si(CH₃)₃ Protons: The nine protons of the trimethylsilyl group are chemically equivalent due to free rotation around the Si-C bonds. They are expected to produce a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around 0.1-0.3 ppm. This characteristic upfield shift is due to the electropositive nature of silicon.

-CH₂Br Protons: The two protons of the methylene group adjacent to the bromine atom and the carbonyl group are also chemically equivalent. They would appear as a singlet further downfield, influenced by the deshielding effects of both the adjacent carbonyl group (C=O) and the electronegative bromine atom.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected:

Carbonyl Carbon (C=O): This carbon is highly deshielded and typically appears far downfield in the spectrum, often in the 180-200 ppm range.

Alkynyl Carbons (-C≡C-): The two carbons of the alkyne are distinct. The carbon bonded to the silicon atom and the one bonded to the carbonyl group will have different chemical shifts, generally appearing in the 80-100 ppm region.

Methylene Carbon (-CH₂Br): The carbon atom bonded to bromine is deshielded and its signal is expected in the 25-50 ppm range. docbrown.infodocbrown.info

Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group will produce a single signal in the upfield region, typically close to 0 ppm. docbrown.info

²⁹Si NMR spectroscopy is specific for observing the silicon nucleus. Since there is one silicon atom in the molecule, a single resonance is expected. The chemical shift for silicon in a trimethylsilyl group attached to an sp-hybridized carbon typically falls within a well-defined range. huji.ac.ilpascal-man.com This technique confirms the presence and electronic environment of the silyl (B83357) group. umich.edu

Table 1: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -Si(CH ₃)₃ | ~ 0.1 - 0.3 | Singlet |

| -CH ₂Br | Downfield | Singlet | |

| ¹³C | -C =O | ~ 180 - 200 | N/A |

| -C ≡C-Si | ~ 80 - 100 | N/A | |

| -C≡C -C=O | ~ 80 - 100 | N/A | |

| -C H₂Br | ~ 25 - 50 | N/A | |

| -Si(C H₃)₃ | ~ 0 | N/A | |

| ²⁹Si | -Si (CH₃)₃ | Characteristic shift for TMS-alkyne | N/A |

Note: The exact chemical shifts require experimental determination and can be influenced by the solvent.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to confirm the absence of coupling between the -CH₂Br and -Si(CH₃)₃ protons, as they are separated by more than three bonds and show no through-bond interaction.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal of the -CH₂Br group to its corresponding carbon signal and the proton signal of the -Si(CH₃)₃ groups to their carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound is approximately 218 g/mol for the ⁷⁹Br isotope and 220 g/mol for the ⁸¹Br isotope.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by two mass units (M and M+2). docbrown.infoyoutube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. docbrown.info

Common fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Loss of a bromine radical: Cleavage of the C-Br bond to form an acylium ion.

Fragmentation of the TMS group: Loss of a methyl radical (-CH₃) from the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₇H₁₁BrOSi), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. Predicted HRMS data for various adducts can be calculated to aid in identification. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₂BrOSi]⁺ | 218.9835 |

| [M+Na]⁺ | [C₇H₁₁BrNaOSi]⁺ | 240.9655 |

| [M-H]⁻ | [C₇H₁₀BrOSi]⁻ | 216.9690 |

Data sourced from predicted values. uni.lu

GC-MS and LC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. GC-MS would be suitable for the analysis of this compound, providing its retention time as a characteristic property and its mass spectrum for identification. This technique is also effective for assessing the purity of a sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for functional group identification. docbrown.info

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1680-1725 cm⁻¹. The conjugation with the alkyne might shift this frequency slightly.

C≡C Stretch: A weak to medium absorption for the carbon-carbon triple bond stretch is expected around 2100-2180 cm⁻¹. The asymmetry introduced by the silyl and carbonyl groups should make this band observable.

C-H Stretch: Absorption bands around 2850-3000 cm⁻¹ are due to the C-H stretching vibrations in the methyl and methylene groups. docbrown.info

Si-C Stretch: The trimethylsilyl group will exhibit characteristic bands, including a strong Si-CH₃ symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching vibrations typically found in the 700-850 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretch typically appears in the fingerprint region, at lower frequencies, generally between 500-600 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O stretch | ~ 1680 - 1725 | Strong |

| Alkyne | C≡C stretch | ~ 2100 - 2180 | Weak to Medium |

| Alkyl | C-H stretch | ~ 2850 - 3000 | Medium |

| Trimethylsilyl | Si-CH₃ deformation | ~ 1250 | Strong |

| Trimethylsilyl | Si-C stretch | ~ 700 - 850 | Medium to Strong |

| Bromoalkane | C-Br stretch | ~ 500 - 600 | Medium |

Chromatographic Techniques for Purity Assessment of this compound

The purity of this compound, a key intermediate in various synthetic pathways, is crucial for the successful outcome of subsequent reactions. Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from starting materials, byproducts, and decomposition products. The choice of technique depends on the volatility and polarity of the compound and the impurities present. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For a polar compound like this compound, which contains a carbonyl group, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters: A standard approach would involve a C18 column as the stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, can be effective in separating compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the carbonyl group in the molecule is expected to have a UV absorbance, typically around 254 nm.

Hypothetical HPLC Data for Purity Assessment:

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 65% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | ~12-15 minutes |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Given that this compound is a liquid with a relatively low molecular weight, GC is a suitable method for its purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.

The trimethylsilyl group enhances the volatility of the molecule, making it amenable to GC analysis. A nonpolar or mid-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would likely provide good separation. The oven temperature would be programmed to ramp up to ensure the elution of all components in a reasonable time.

Typical GC Parameters: A common setup would utilize a column like a HP-5MS. The carrier gas is typically an inert gas such as helium. The sample is injected into a heated inlet, where it is vaporized and swept onto the column by the carrier gas. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Hypothetical GC-MS Data for Purity Assessment:

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 70°C (1 min), then 10°C/min to 170°C, then 30°C/min to 280°C (hold 5 min) |

| Detector | Mass Spectrometer (scan range 45-550 amu) |

| Expected Retention Time | ~10-12 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used for monitoring reaction progress and for preliminary purity checks. It operates on the same principles of separation as column chromatography.

For this compound, a silica gel plate would be used as the stationary phase, which is polar. The mobile phase, or eluent, would be a mixture of nonpolar and moderately polar organic solvents, such as hexanes and ethyl acetate. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Less polar compounds will travel further up the plate, resulting in a higher retention factor (Rf) value.

Typical TLC Parameters: The choice of eluent is critical and is often determined by trial and error to achieve good separation. Visualization of the spots on the TLC plate can be done under UV light, as the conjugated system in the molecule is likely to be UV-active. Staining with a solution like potassium permanganate can also be used to visualize organic compounds.

Hypothetical TLC Data for Purity Assessment:

Theoretical and Computational Chemistry Approaches to 1 Bromo 4 Trimethylsilyl but 3 Yn 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and stability of molecules. For 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one, these calculations would reveal key information about its geometry, bond properties, and electronic distribution.

The optimized molecular geometry would provide precise bond lengths, bond angles, and dihedral angles. The presence of the sp-hybridized carbons of the alkyne and the sp2-hybridized carbonyl carbon would lead to a largely planar arrangement around the core of the molecule. The electron-withdrawing nature of the carbonyl group and the bromine atom significantly influences the electronic environment. This is reflected in the distribution of partial atomic charges, with the carbonyl carbon and the carbon atom attached to the bromine exhibiting positive charges, making them susceptible to nucleophilic attack.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the carbon-carbon triple bond and the lone pairs of the bromine and oxygen atoms, while the LUMO is expected to be centered on the α,β-unsaturated ketone system. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Interactive Data Table: Calculated Electronic Properties of this compound

Disclaimer: The following data is illustrative and based on typical values from computational studies of analogous compounds, as direct computational data for this compound is not available in the cited literature.

| Property | Value |

| Optimized Geometry | |

| C=O Bond Length | 1.22 Å |

| C≡C Bond Length | 1.21 Å |

| C-Br Bond Length | 1.95 Å |

| C-Si Bond Length | 1.85 Å |

| Mulliken Atomic Charges | |

| Carbonyl Carbon | +0.45 e |

| Carbonyl Oxygen | -0.50 e |

| α-Carbon (to C=O) | +0.10 e |

| Bromine | -0.15 e |

| Frontier Orbital Energies | |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

Conformational Analysis and Molecular Dynamics Simulations

While the core of this compound is relatively rigid due to the presence of the triple and double bonds, conformational flexibility exists, primarily through rotation around the single bonds. Conformational analysis aims to identify the stable conformations (rotamers) and the energy barriers between them. For this acyclic molecule, rotation around the C-C single bond between the carbonyl group and the brominated carbon, as well as the rotation of the trimethylsilyl (B98337) group, are of particular interest.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This would likely reveal that the most stable conformation is one where the bulky trimethylsilyl group and the bromine atom are positioned to minimize steric hindrance.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and reveal the dynamic interplay between different parts of the molecule. For this compound, an MD simulation would show the vibrational and rotational motions of the molecule, including the flexibility of the ethyl chain and the rotations of the methyl groups on the silicon atom. This information is crucial for understanding how the molecule might interact with other molecules, such as solvents or reactants, in a dynamic environment.

Interactive Data Table: Key Dihedral Angles and Rotational Barriers for this compound

Disclaimer: The following data is illustrative and based on typical values from computational studies of analogous compounds, as direct computational data for this compound is not available in the cited literature.

| Dihedral Angle | Description | Stable Conformation (Angle) | Rotational Barrier (kcal/mol) |

| Br-C-C=O | Rotation around the C-C single bond | ~120° (gauche) | ~3.5 |

| C-C-Si-C(methyl) | Rotation of the trimethylsilyl group | Staggered conformations | ~1.8 |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, several computational approaches can be employed to understand its reactivity towards nucleophiles and other reagents.

The molecule possesses multiple electrophilic sites: the carbonyl carbon, the β-carbon of the ynone system, and the α-carbon bearing the bromine atom. The analysis of the electrostatic potential map and the LUMO distribution can help identify the most likely sites for nucleophilic attack. The carbonyl carbon is a hard electrophilic center, favoring reactions with hard nucleophiles, while the β-carbon is a soft electrophilic center, prone to attack by soft nucleophiles in a Michael-type addition. The α-carbon is susceptible to SN2-type substitution reactions.

Reactivity indices derived from conceptual DFT, such as the Fukui function and local electrophilicity, can provide a quantitative measure of the reactivity of these different sites. These indices help in predicting the regioselectivity of a reaction. For instance, calculations might show that under certain conditions, the β-carbon has a higher Fukui function for nucleophilic attack, suggesting that 1,4-conjugate addition would be the favored pathway.

Interactive Data Table: Calculated Reactivity Indices for this compound

Disclaimer: The following data is illustrative and based on typical values from computational studies of analogous compounds, as direct computational data for this compound is not available in the cited literature.

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Local Electrophilicity (ωk) | Predicted Reactivity |

| Carbonyl Carbon | 0.15 | 0.20 | High for hard nucleophiles |

| β-Carbon (alkyne) | 0.25 | 0.35 | High for soft nucleophiles (Michael addition) |

| α-Carbon (to C=O) | 0.10 | 0.18 | Moderate for SN2 substitution |

Transition State Analysis for Reaction Pathways

To gain a deeper understanding of the reaction mechanisms involving this compound, computational chemists can perform transition state analysis. This involves locating the transition state structure for a given reaction pathway and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, one could computationally model the reaction of this compound with a nucleophile, such as a thiol or an amine. By calculating the activation energies for the different possible pathways (e.g., 1,2-addition to the carbonyl, 1,4-conjugate addition to the ynone, and SN2 substitution at the α-carbon), it is possible to predict which reaction will be kinetically favored.

The geometry of the transition state provides valuable information about the mechanism of the reaction. For instance, in a transition state for a Michael addition, one would observe the partial formation of a bond between the nucleophile and the β-carbon, and a partial rehybridization of the alkyne carbons. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the reactants and the desired products on the potential energy surface.

Interactive Data Table: Calculated Activation Energies for Different Reaction Pathways of this compound with a Model Nucleophile (e.g., CH3S-)

Disclaimer: The following data is illustrative and based on typical values from computational studies of analogous compounds, as direct computational data for this compound is not available in the cited literature.

| Reaction Pathway | Description | Activation Energy (ΔG‡) (kcal/mol) |

| 1,2-Addition | Nucleophilic attack on the carbonyl carbon | 18.5 |

| 1,4-Conjugate Addition | Michael-type addition to the β-carbon | 12.0 |

| SN2 Substitution | Nucleophilic attack on the α-carbon | 22.5 |

Synthetic Applications and Utility in Complex Molecule Synthesis

Building Block for Heterocyclic Compound Synthesis (N-, S-, O-Heterocycles)

The combination of reactive functional groups in 1-bromo-4-(trimethylsilyl)but-3-yn-2-one makes it an excellent precursor for various heterocyclic compounds. Its ability to participate in cyclization and multicomponent reactions has been leveraged to synthesize important N-, S-, and O-containing ring systems. vulcanchem.com

Nitrogen and Sulfur Heterocycles (Thiazoles): A prominent application is in the synthesis of thiazoles, a scaffold found in numerous pharmaceuticals. nih.govnih.gov The classical Hantzsch thiazole (B1198619) synthesis involves the condensation of an α-haloketone with a thioamide. encyclopedia.pub As an α-bromoketone, this compound is an ideal substrate for this reaction. The reaction with a simple thioamide, such as thioacetamide, would yield a 2-methyl-4-(trimethylsilylethynyl)thiazole derivative. This straightforward cyclization provides a direct route to highly functionalized thiazoles that can be further elaborated into more complex drug-like molecules. nih.govresearchgate.net

Nitrogen Heterocycles (Isoxazoles and Pyrroles): The compound is a known precursor for nitrogen-containing heterocycles through rearrangement reactions. For example, it is used in propargyl aza-Claisen rearrangements to produce isoxazol-4-amine derivatives. vulcanchem.com Furthermore, the alkyne moiety can act as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. The initial cycloadducts can subsequently be transformed into substituted pyrroles, which are core structures in many natural products and pharmaceuticals. nih.govrsc.org

Oxygen Heterocycles (Furans): While direct synthesis of furans from this compound is less commonly documented, its structure allows for plausible routes. For instance, conversion of the bromoketone into a corresponding organometallic reagent (as discussed in Section 7.2) followed by reaction with an aldehyde would generate a γ-hydroxy alkynyl ketone. This intermediate could then undergo intramolecular cyclization to form a substituted furan (B31954). Alternatively, the compound could be used in multi-step syntheses where it provides the C4 backbone for the furan ring, which is ultimately formed via strategies like electrophilic cyclization of a γ-alkynyl ketone intermediate. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of Heterocycles from this compound

| Heterocycle Class | Synthetic Method | Reactant Partner | Resulting Scaffold |

| N,S-Heterocycle | Hantzsch Synthesis | Thioamide | Substituted Thiazole |

| N,O-Heterocycle | Aza-Claisen Rearrangement | N/A (Rearrangement) | Substituted Isoxazole |

| N-Heterocycle | 1,3-Dipolar Cycloaddition | Azomethine Ylide | Substituted Pyrrolidine/Pyrrole (B145914) |

| O-Heterocycle | Multi-step Synthesis | e.g., Aldehyde (via organometallic intermediate) | Substituted Furan |

Intermediate in the Preparation of Organometallic Species

The carbon-bromine bond in this compound is a key functional handle for the generation of highly reactive organometallic intermediates. These reagents are powerful nucleophiles used to form new carbon-carbon bonds, significantly expanding the synthetic utility of the parent compound.

Organolithium Reagents: One of the most common transformations is the lithium-bromine exchange. Treatment of the compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace the bromine atom with lithium. mdpi.comresearchgate.net This exchange reaction is typically fast and efficient, yielding a novel lithium enolate bearing a silyl-alkyne moiety. This species can then react with a wide range of electrophiles, such as aldehydes, ketones, or esters, to construct more complex carbon skeletons.

Grignard Reagents: In a similar fashion, the compound can be converted into a Grignard reagent. Reaction with elemental magnesium (Mg) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would initiate an oxidative insertion of magnesium into the carbon-bromine bond. The resulting organomagnesium species, a Reformatsky-type reagent, would also serve as a potent nucleophile for additions to carbonyl compounds and other electrophilic partners.

The generation of these organometallic species transforms the electrophilic α-carbon of the bromoketone into a nucleophilic center, a classic example of umpolung (reactivity inversion), thereby enabling a different set of synthetic connections.

Contribution to the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

While direct total syntheses using this compound are not extensively documented, its structural motifs and reactivity patterns link it closely to the synthesis of important bioactive molecules.

Precursor to 5-Lipoxygenase Inhibitor Intermediates: The non-brominated analog, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), is a crucial precursor for a key pharmaceutical intermediate. The asymmetric reduction of this ketone produces the enantiopure alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol. plos.org This chiral alcohol is a vital building block for the synthesis of 5-lipoxygenase (5-LO) inhibitors, which are therapeutic targets for inflammatory diseases like asthma. plos.org Since this compound can be readily converted to the parent ketone via reductive debromination, it serves as a direct synthetic precursor to this important intermediate.

Access to Thiazole-Based Drugs: As established in section 7.1, the compound is an excellent substrate for the Hantzsch synthesis of thiazoles. encyclopedia.pub The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov By providing a straightforward entry to functionalized trimethylsilylethynyl-thiazoles, the title compound serves as a valuable starting material for the development of new therapeutic agents.

Role in Annulation and Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for rapidly building molecular complexity, and this compound is well-suited to participate in several key types of these transformations.

Diels-Alder Reactions: The alkyne in this compound is electron-deficient due to the adjacent electron-withdrawing ketone group. This makes it an effective dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. ucalgary.calibretexts.org When reacted with a conjugated diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, it can form a six-membered ring containing a silyl-substituted double bond and the α-bromoketone moiety, providing a rapid route to complex bicyclic or cyclohexene (B86901) structures. vulcanchem.com

1,3-Dipolar Cycloadditions: The electron-deficient alkyne also readily participates in [3+2] cycloadditions with various 1,3-dipoles. A notable example is the reaction with azomethine ylides, which are generated in situ from imines. nih.govresearchgate.net This reaction constructs highly substituted five-membered nitrogen heterocycles like dihydropyrroles (pyrrolines), which can be subsequently aromatized to pyrroles. rsc.orgnih.gov Such reactions are highly valuable for generating libraries of nitrogen-containing compounds for drug discovery.

Table 2: Cycloaddition Reactions Involving this compound

| Reaction Type | Role of Compound | Reaction Partner (Example) | Product Type |

| Diels-Alder [4+2] | Dienophile | Conjugated Diene (e.g., Cyclopentadiene) | Substituted Cyclohexadiene/Bicyclic Alkene |

| 1,3-Dipolar [3+2] | Dipolarophile | 1,3-Dipole (e.g., Azomethine Ylide) | Substituted Five-Membered Heterocycle (e.g., Pyrroline) |

Application in the Construction of Carbon Skeletons and Chiral Compounds

This reagent provides multiple avenues for the strategic construction and elaboration of complex carbon frameworks, including those with defined stereochemistry.

Carbon Skeleton Construction: The compound offers two primary sites for C-C bond formation. First, as discussed in Section 7.2, conversion to an organometallic species allows the α-carbon to act as a nucleophile. Second, the bromine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. For example, in a Sonogashira coupling, the C(sp²)-Br bond could potentially react with a terminal alkyne, although reaction at the C-Br bond of an α-bromoketone can be complex. researchgate.netrsc.orgnih.gov This versatility allows it to be incorporated into larger molecules and serves as a linchpin for connecting different molecular fragments. gelest.com

Synthesis of Chiral Compounds: The ketone functionality is a prime target for asymmetric transformations. The successful asymmetric reduction of the closely related 4-(trimethylsilyl)-3-butyn-2-one to a chiral alcohol with high enantioselectivity highlights the potential of the title compound in stereoselective synthesis. plos.org Similar reductions using chiral catalysts or enzymes could provide access to enantioenriched propargyl alcohols, which are valuable chiral building blocks. Furthermore, the α,β-alkynyl ketone system is a potential Michael acceptor for asymmetric conjugate additions, which would establish a new stereocenter at the β-position. nih.gov

Utility as a Surrogate for other Highly Reactive Synthons

In organic synthesis, it is often advantageous to use a stable, easy-to-handle precursor in place of a highly reactive or unstable target molecule. This compound serves as an excellent surrogate for the simpler, but likely more unstable, 1-bromo-3-butyn-2-one . researchgate.net

The trimethylsilyl (B98337) (TMS) group imparts several beneficial properties. It provides steric bulk and electronic stabilization to the alkyne, preventing unwanted side reactions such as polymerization or decomposition that can plague terminal alkynes, especially when activated by an adjacent ketone. vulcanchem.comnih.gov This enhanced stability makes the silylated compound easier to store, handle, and purify.

After the compound has been used in a synthetic sequence, the TMS protecting group can be selectively removed when desired. Treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under specific acidic or basic conditions, cleanly cleaves the silicon-carbon bond to reveal the terminal alkyne. This strategy allows chemists to perform reactions on a stable substrate and then unmask the more reactive terminal alkyne functionality at a later, more strategic point in the synthesis. This concept is analogous to the use of 1,4-bis(trimethylsilyl)buta-1,3-diyne as a stable, crystalline solid surrogate for the gaseous and highly reactive butadiyne. nih.gov

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Protocols

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning 1-bromo-4-(trimethylsilyl)but-3-yn-2-one will likely focus on developing greener and more sustainable synthetic protocols for its preparation. Traditional bromination methods often rely on hazardous reagents and produce significant waste. beyondbenign.orgresearchgate.net

One promising avenue is the use of in situ generated bromine from safer and more readily available sources. For instance, the oxidation of hydrobromic acid with hydrogen peroxide offers a greener alternative to using elemental bromine. youtube.com Another approach involves employing polymer-supported brominating agents, which can simplify product purification and allow for reagent recycling. rsc.org

| Synthetic Approach | Traditional Method | Potential Greener Alternative | Key Advantages |

| Brominating Agent | Elemental Bromine (Br₂) | HBr/H₂O₂ or Polymer-Supported Bromide | Reduced hazard, easier handling, potential for recycling. |

| Solvent | Chlorinated Solvents | Ethanol, Water, or solvent-free conditions | Lower toxicity, reduced environmental impact. youtube.comgoogle.com |

| Overall Process | Multi-step synthesis | One-pot synthesis from precursor alcohol | Increased efficiency, reduced waste generation. deepdyve.com |

Exploration of Catalytic Asymmetric Reactions

The presence of multiple reactive sites in this compound makes it an excellent candidate for exploration in catalytic asymmetric reactions to generate chiral molecules. Conjugated ynones are known to participate in a variety of enantioselective transformations, acting as either nucleophiles or electrophiles. rsc.orgrsc.org

Future research could explore the use of chiral catalysts to control the stereochemistry of reactions at the carbonyl group or the alkyne. For example, asymmetric reduction of the ketone would provide access to chiral propargyl alcohols, which are valuable synthetic intermediates. acs.org Additionally, enantioselective conjugate additions to the ynone system could be investigated, leading to the formation of stereodefined β-substituted ketones. rsc.org

The α-bromo ketone moiety also opens up possibilities for catalytic asymmetric cross-coupling reactions. Stereoconvergent methods using nickel or other transition metal catalysts with chiral ligands could enable the enantioselective arylation or alkylation at the α-position. nih.govorganic-chemistry.org

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govrsc.org The synthesis of both ynones and α-halo ketones has been successfully adapted to continuous flow systems. researchgate.netacs.orgacs.org

Integrating the synthesis of this compound into a flow process could mitigate the hazards associated with handling bromine and potentially unstable intermediates. nih.gov A multi-step flow synthesis could be envisioned, starting from the corresponding ynone or even earlier precursors, with each step occurring in a dedicated reactor module. zenodo.org This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. vapourtec.com The ability to generate and immediately consume reactive intermediates in a flow system is a significant safety and efficiency advantage. researchgate.net

Discovery of Novel Reactivity Patterns and Transformations

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on discovering novel transformations of this versatile substrate.

The trimethylsilyl (B98337) group can be selectively removed to reveal the terminal alkyne, which can then participate in a wide range of reactions, including cycloadditions (e.g., click chemistry) and coupling reactions (e.g., Sonogashira coupling). researchgate.net The α-bromo ketone can serve as a precursor to various heterocyclic systems, such as thiazoles and imidazoles, which are prevalent in medicinal chemistry. rsc.org

Furthermore, photochemical reactions of α-bromo ketones are known to proceed via radical intermediates, potentially leading to novel rearrangement or addition products. researchgate.net The interplay between the different functional groups could also lead to unexpected cascade reactions, providing rapid access to complex molecular architectures.

Application in Materials Science and Polymer Chemistry

Silyl-substituted acetylenic compounds are valuable monomers and precursors in the synthesis of functional polymers with interesting optical, electronic, and gas permeability properties. researchgate.netunizar.es Future research could explore the polymerization of this compound or its derivatives to create novel polymeric materials.

The trimethylsilyl group often enhances the solubility and processability of the resulting polymers. researchgate.net Subsequent removal of the silyl (B83357) group can modify the polymer's properties, offering a route to functional materials that may not be directly accessible. researchgate.net The presence of the α-bromo ketone functionality provides a handle for post-polymerization modification, allowing for the introduction of various functional groups or cross-linking moieties. This could lead to the development of new materials for applications in areas such as organic electronics, sensors, or specialized membranes. The dehydrocoupling of diols and silanes is another avenue for creating silicon-based polymers. nih.gov

Q & A

Q. Table 1. Optimization of Sonogashira Coupling with this compound

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂/XPhos | Pd(OAc)₂/XPhos |

| Base | Et₃N | K₂CO₃ | Et₃N |

| Solvent | THF | Toluene | THF |

| Yield (%) | 45 | 68 | 82 |

| Reference: Adapted from Pd-catalyzed protocols in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.